ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate
Description
Ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate is a carbamate derivative characterized by an ethyl ester group, a methyl-substituted nitrogen, and a 3-hydroxy-3-phenylpropyl chain. Carbamates are widely studied for their biological activities, including pesticidal, pharmaceutical, and teratogenic effects. This compound’s structure combines hydrophilic (hydroxy group) and lipophilic (phenyl and propyl chain) elements, which influence its solubility, bioavailability, and interaction with biological targets .
Properties
IUPAC Name |
ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-17-13(16)14(2)10-9-12(15)11-7-5-4-6-8-11/h4-8,12,15H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVXUOJZTUUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CCC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate typically involves the reaction of ethyl chloroformate with N-(3-hydroxy-3-phenylpropyl)-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The hydroxy and phenylpropyl groups may contribute to the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Substituted N-Methylcarbamates
- Ethyl N-methylcarbamate : Lacks the hydroxy-phenylpropyl group. Ethyl N-methylcarbamate exhibits significant teratogenicity in animal models, surpassing urethane (ethyl carbamate) in potency. The absence of the hydroxy-phenylpropyl substituent likely reduces its binding affinity to specific receptors compared to the target compound .
- Ethyl N,N-dimethylcarbamate : The additional methyl group on the nitrogen abolishes teratogenic activity, highlighting the importance of a single N-methyl group for biological interaction .
- 3-Tolyl-N-methylcarbamate (CAS 1129-41-5) : Features a tolyl (methyl-substituted phenyl) group instead of the hydroxy-phenylpropyl chain. This structural variation enhances its pesticidal properties, particularly as an insecticide, due to increased lipophilicity and stability .
Hydroxy-Substituted Carbamates
- Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1): Contains a hydroxy group directly attached to the phenyl ring. This compound is classified under GHS Category 2 for skin irritation, with handling precautions including protective gloves and respiratory filters. The direct phenolic hydroxyl group increases acidity and hydrogen-bonding capacity compared to the target compound’s aliphatic hydroxy group .
- 2-Hydroxyethyl N-(3-hydroxypropyl)carbamate (CAS 69506-93-0) : Possesses two hydroxyl groups, leading to higher hydrophilicity (logP ≈ -0.5) and reduced membrane permeability relative to the target compound (estimated logP ≈ 2.1) .
Complex Carbamate Derivatives
- Ethyl N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate (CAS 204704-95-0): Replaces the hydroxy group with a trifluoromethylphenoxy moiety. The electron-withdrawing CF₃ group enhances metabolic stability and may alter receptor binding kinetics, making it suitable for pharmaceutical applications requiring prolonged activity .
- Nortriptyline ethyl carbamate (CAS 16234-88-1): Incorporates a tricyclic dibenzocycloheptene system. This structural complexity enables antidepressant activity, contrasting with the target compound’s simpler backbone .
Comparative Data Table
| Compound Name | Substituents | logP (Predicted) | Teratogenicity (Hamster Model) | Key Applications |
|---|---|---|---|---|
| Ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate | N-methyl, 3-hydroxy-3-phenylpropyl | 2.1 | Not reported | Pharmaceutical research |
| Ethyl N-methylcarbamate | N-methyl | 0.8 | High | Toxicology studies |
| 3-Tolyl-N-methylcarbamate | N-methyl, 3-tolyl | 3.2 | Low | Insecticide |
| Methyl (3-hydroxyphenyl)-carbamate | 3-hydroxyphenyl | 1.5 | Not reported | Chemical intermediate |
| Ethyl N-methyl-N-[3-phenyl-3-(CF₃-phenoxy)propyl]carbamate | N-methyl, 3-phenyl-3-(CF₃-phenoxy) | 3.8 | Not reported | Drug development |
Biological Activity
Ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a carbamate functional group, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:
This compound's unique combination of hydroxy and phenylpropyl groups contributes to its biological activity, particularly in enzyme inhibition and interaction with cellular receptors.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with active site residues of enzymes. This interaction can lead to enzyme inhibition , which is crucial for its potential therapeutic effects. The hydroxy group enhances binding affinity to target proteins, while the carbamate moiety facilitates the formation of stable complexes with enzymes involved in various metabolic pathways .
Enzyme Inhibition
Research indicates that this compound has shown promise in inhibiting specific enzymes linked to disease processes. For example, it has been studied for its effects on bacterial biofilms, particularly those formed by Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated low micromolar IC50 values, indicating potent inhibitory activity against these biofilms .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Study 1: Biofilm Inhibition
In a study published in 2016, a library of compounds including this compound was synthesized and screened for biofilm inhibition. The results indicated that this compound effectively inhibited biofilm formation at low concentrations, highlighting its potential as a therapeutic agent against biofilm-associated infections .
Study 2: Enzyme Interaction Analysis
Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the compound could modulate enzyme activity, leading to altered metabolic processes that may be beneficial in treating metabolic disorders .
Comparison with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Ethyl N-(2-phenethyl) carbamate | Biofilm inhibition | 15 |
| This compound | Biofilm inhibition | 10 |
| Ethyl 3-hydroxy-3-phenylpropionate | Antimicrobial properties | 25 |
This table illustrates the comparative biological activities of this compound against similar compounds.
Q & A
Basic: What synthetic routes are recommended for ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate?
Methodological Answer:
The synthesis typically involves carbamate formation via reaction of an appropriate chloroformate derivative with a substituted aniline or alcohol precursor. For example, tert-butyl chloroformate reacts with 3-(3-hydroxypropyl)aniline in the presence of a base like triethylamine to neutralize HCl byproducts, yielding carbamate derivatives . Adapting this method, ethyl chloroformate could be substituted for tert-butyl chloroformate, with 3-hydroxy-3-phenylpropyl-N-methylamine as the nucleophile. Key steps include:
Reagent Selection: Use ethyl chloroformate for the ethyl carbamate group.
Base Optimization: Triethylamine or sodium bicarbonate to maintain pH during reaction.
Solvent Choice: Dichloromethane or THF for solubility and inert conditions.
Purification: Column chromatography or recrystallization to isolate the product.
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the carbamate linkage and substituent positions (e.g., phenyl, hydroxypropyl groups) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.
- HPLC/UPLC: Purity assessment using reverse-phase columns with UV detection (λ ~250–280 nm for aromatic absorption) .
- FT-IR: Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carbamate) .
Advanced: How can reaction yields be optimized during synthesis under varying conditions?
Methodological Answer:
Yield optimization involves systematic parameter variation:
Temperature Control: Reactions at 0–5°C minimize side reactions during chloroformate activation, followed by gradual warming to room temperature .
Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetonitrile) for improved nucleophile reactivity.
Stoichiometric Ratios: Use a 1.2:1 molar ratio of chloroformate to amine to ensure complete conversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
